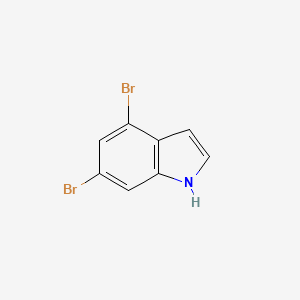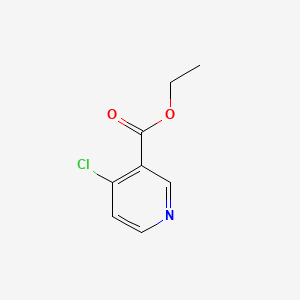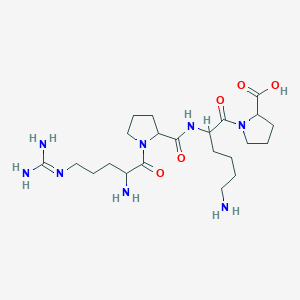
7-methylisoquinolin-1(2H)-one
Übersicht
Beschreibung
7-methylisoquinolin-1(2H)-one, also known as MIQ, is a heterocyclic organic compound with a chemical formula of C10H9NO. It is a derivative of isoquinoline and has been found to have various biological activities. MIQ has been a topic of interest in the pharmaceutical industry due to its potential use as a drug candidate.
Wissenschaftliche Forschungsanwendungen
Antiviral Research
“7-methylisoquinolin-1(2H)-one” has been identified in studies as a potential antiviral agent. A derivative of this compound was isolated from the plant Thalictrum glandulosissimum and showed promising antiviral properties . This suggests that the compound could be a valuable scaffold for developing new antiviral medications, particularly in the wake of emerging viral diseases.
Antibacterial Applications
Isoquinoline derivatives, including “1-Hydroxy-7-methyllisoquinoline”, have been extensively studied for their antibacterial properties. The quinoline nucleus, which is part of this compound’s structure, is known to possess antibacterial activity, making it a candidate for the development of new antibacterial drugs .
Anticancer Activity
The structural motif of isoquinoline is common in many compounds with anticancer activity. Research into “7-methylisoquinolin-1(2H)-one” could lead to the discovery of novel anticancer agents, as the compound could interact with various biological targets involved in cancer progression .
Anti-inflammatory and Analgesic Effects
Compounds with the isoquinoline structure have been reported to exhibit anti-inflammatory and analgesic effects. “1-Hydroxy-7-methyllisoquinoline” could be used as a lead compound for the synthesis of new drugs that can alleviate pain and reduce inflammation .
Cardiovascular Research
Isoquinoline derivatives are also explored for their cardiovascular effects. “7-methylisoquinolin-1(2H)-one” may have potential applications in treating cardiovascular diseases by acting on related biological pathways or as a molecular framework for developing cardiovascular agents .
Central Nervous System (CNS) Agents
The quinoline structure is present in many compounds that affect the central nervous system. Research into “1-Hydroxy-7-methyllisoquinoline” could lead to the development of new CNS agents, possibly offering therapeutic benefits for neurological disorders .
Hypoglycemic Agents
Isoquinoline derivatives have been investigated for their hypoglycemic activity. “7-methylisoquinolin-1(2H)-one” could serve as a starting point for creating new treatments for diabetes by modulating blood glucose levels .
Miscellaneous Applications
Beyond the aforementioned applications, “1-Hydroxy-7-methyllisoquinoline” could have various other uses in scientific research, such as in the synthesis of complex organic molecules or as a chemical probe to study biological systems .
Eigenschaften
IUPAC Name |
7-methyl-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-2-3-8-4-5-11-10(12)9(8)6-7/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTCEYHTNOZGIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50576962 | |
| Record name | 7-Methylisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50576962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methylisoquinolin-1(2H)-one | |
CAS RN |
26829-47-0 | |
| Record name | 7-Methylisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50576962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

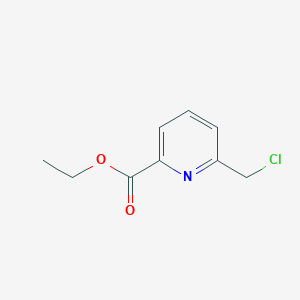
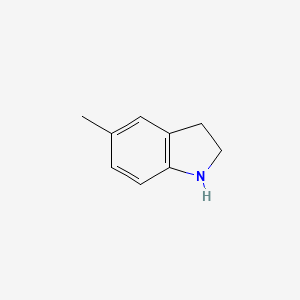
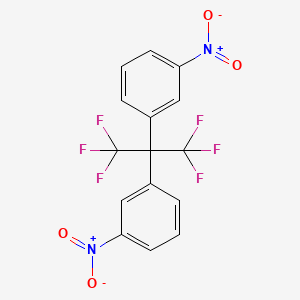
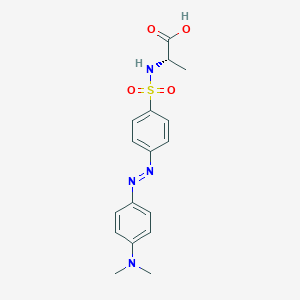



![(E)-4-methyl-N-[methyl-bis[[(E)-4-methylpentan-2-ylideneamino]oxy]silyl]oxypentan-2-imine](/img/structure/B1590929.png)
![trans-Dibromo[bis(tri-o-tolylphosphine)]palladium(II)](/img/structure/B1590930.png)

